

Spectroscopic Analysis of Chlorcarvacrol: A Technical Guide

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Compound of Interest

Compound Name: Chlorcarvacrol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **chlorcarvacrol**, a chlorinated monoterpenoid phenol. This document details the principles and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control who are working with or characterizing this compound.

Introduction to Chlorcarvacrol

Chlorcarvacrol, with the IUPAC name 4-chloro-2-methyl-5-(propan-2-yl)phenol, is a derivative of the naturally occurring monoterpenoid carvacrol. Its chemical formula is $\text{C}_{10}\text{H}_{13}\text{ClO}$, and it has a molecular weight of 184.66 g/mol. The introduction of a chlorine atom to the phenolic ring can significantly alter the compound's physicochemical and biological properties, making a thorough structural and functional characterization essential. Spectroscopic techniques are fundamental in confirming the identity and purity of **chlorcarvacrol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For organic molecules like **chlorcarvacrol**, ^1H and ^{13}C NMR are the most informative.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

^1H NMR Data for **Chlorcarvacrol**

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|------------------------------------|
| 1.19 | Doublet | 6H | -CH(CH ₃) ₂ |
| 2.18 | Singlet | 3H | Ar-CH ₃ |
| 3.16 | Septet | 1H | -CH(CH ₃) ₂ |
| 5.10 | Singlet | 1H | Ar-OH |
| 6.65 | Singlet | 1H | Ar-H |
| 7.04 | Singlet | 1H | Ar-H |

Interpretation of the ^1H NMR Spectrum:

The ^1H NMR spectrum of **chlorcarvacrol** shows distinct signals that correspond to the different types of protons in the molecule. The doublet at 1.19 ppm represents the six equivalent methyl protons of the isopropyl group, which are split by the adjacent methine proton. The singlet at 2.18 ppm is assigned to the three protons of the methyl group attached to the aromatic ring. The septet at 3.16 ppm corresponds to the single proton of the isopropyl group's methine, split by the six neighboring methyl protons. The singlet at 5.10 ppm is characteristic of the phenolic hydroxyl proton. The two singlets in the aromatic region (6.65 and 7.04 ppm) are assigned to the two protons on the aromatic ring.

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

^{13}C NMR Data for **Chlorcarvacrol**

| Chemical Shift (ppm) | Assignment |
|----------------------|--|
| 15.7 | Ar-CH ₃ |
| 22.5 | -CH(CH ₃) ₂ |
| 26.8 | -CH(CH ₃) ₂ |
| 118.9 | Ar-CH |
| 121.7 | Ar-C-Cl |
| 124.6 | Ar-CH |
| 133.0 | Ar-C-CH ₃ |
| 145.2 | Ar-C-CH(CH ₃) ₂ |
| 150.8 | Ar-C-OH |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of **chlorcarvacrol** displays nine distinct signals, corresponding to the ten carbon atoms in the molecule (with two carbons of the isopropyl methyl groups being equivalent). The signals in the aliphatic region (15.7, 22.5, and 26.8 ppm) are assigned to the methyl and methine carbons of the alkyl substituents. The signals in the aromatic region (118.9 to 150.8 ppm) correspond to the six carbons of the benzene ring. The chemical shifts are influenced by the substituents on the ring, with the carbon attached to the hydroxyl group (Ar-C-OH) appearing at the most downfield position (150.8 ppm) due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data for **Chlorcarvacrol**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------------|
| 3400 | Strong, Broad | O-H stretch (phenolic) |
| 2960 | Medium | C-H stretch (aliphatic) |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| 1210 | Strong | C-O stretch (phenol) |
| 810 | Strong | C-H bend (aromatic, out-of-plane) |
| 750 | Medium | C-Cl stretch |

Interpretation of the IR Spectrum:

The IR spectrum of **chlorcarvacrol** exhibits characteristic absorption bands that confirm the presence of its key functional groups. The broad and strong band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. The absorption at 2960 cm⁻¹ corresponds to the C-H stretching of the isopropyl and methyl groups. The bands in the 1600-1480 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. A strong band around 1210 cm⁻¹ is assigned to the C-O stretching of the phenol. The C-H out-of-plane bending of the substituted aromatic ring is observed around 810 cm⁻¹. The presence of the chlorine atom is suggested by a medium intensity band around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron ionization (EI) is a common method for ionizing small organic molecules, which often leads to fragmentation of the molecule. The resulting mass spectrum provides information about the molecular weight and the structure of the molecule.

Mass Spectrometry Data for **Chlorcarvacrol** (Isomer: 4-chloro-5-methyl-2-(1-methylethyl)phenol)

Note: The mass spectrum presented here is for an isomer of **chlorcarvacrol**, 4-chloro-5-methyl-2-(1-methylethyl)phenol (also known as 6-chlorothymol), as a publicly available

spectrum for **chlorcarvacrol** was not found. The fragmentation pattern is expected to be very similar due to the identical molecular formula and similar structural features.

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|-------------------------------------|
| 184/186 | 35 / 12 | $[M]^+$ / $[M+2]^+$ (Molecular ion) |
| 169/171 | 100 / 33 | $[M - CH_3]^+$ |
| 141 | 20 | $[M - C_3H_7]^+$ |
| 133 | 15 | $[M - CH_3 - HCl]^+$ |
| 105 | 25 | $[C_7H_5O]^+$ |

Interpretation of the Mass Spectrum:

The mass spectrum of the **chlorcarvacrol** isomer shows a molecular ion peak $[M]^+$ at m/z 184, consistent with the molecular weight of $C_{10}H_{13}ClO$. The presence of a peak at m/z 186 with approximately one-third the intensity of the m/z 184 peak is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ^{35}Cl and ^{37}Cl . The base peak at m/z 169 corresponds to the loss of a methyl group ($[M - CH_3]^+$), a common fragmentation pathway for molecules with alkyl substituents on an aromatic ring. Another significant fragment at m/z 141 is due to the loss of an isopropyl radical ($[M - C_3H_7]^+$). Further fragmentation can lead to the ions observed at lower m/z values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1H and ^{13}C NMR Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of **chlorcarvacrol**.

Materials:

- **Chlorcarvacrol** sample (5-10 mg for 1H , 20-50 mg for ^{13}C)
- Deuterated chloroform ($CDCl_3$) or other suitable deuterated solvent

- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation:
 - Weigh the appropriate amount of **chlorcarvacrol** and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) to the vial.
 - Vortex the mixture until the sample is completely dissolved.
 - Using a pipette, transfer the solution to a clean, dry NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp signals.
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (typically 128 or more) and a longer acquisition time will be necessary.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Perform baseline correction to ensure a flat baseline.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **chlorcarvacrol**.

Materials:

- **Chlorcarvacrol** sample (1-2 mg)
- Potassium bromide (KBr), IR grade, finely ground and dried
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Place a small amount of KBr powder in an agate mortar and grind it to a fine powder.
 - Add 1-2 mg of the **chlorcarvacrol** sample to the mortar.

- Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.
- Transfer the mixture to the pellet press die.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the transmittance or absorbance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm^{-1}).
 - Identify and label the major absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of **chlorcarvacrol**.

Materials:

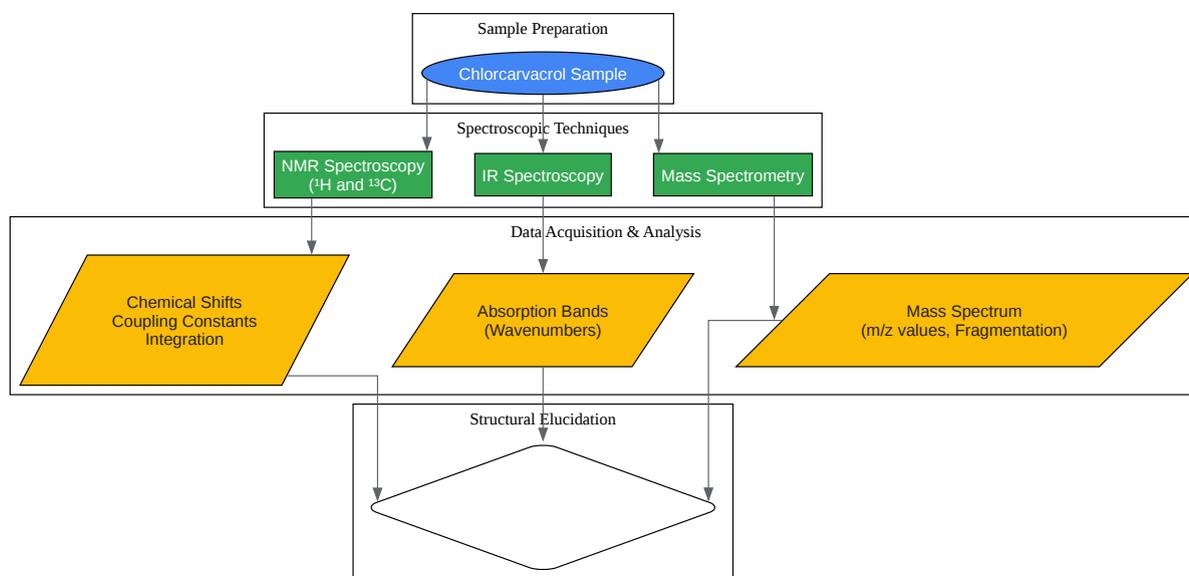
- **Chlorcarvacrol** sample (microgram quantities)
- Suitable solvent (e.g., methanol or dichloromethane) if using a direct insertion probe with a solution.
- Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph, GC-MS).

Procedure:

- Sample Introduction:
 - Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, place it on the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.
 - GC-MS: Dissolve the sample in a suitable solvent and inject it into the gas chromatograph. The compound will be separated from the solvent and other components before entering the mass spectrometer.
- Ionization:
 - The sample is vaporized in the high vacuum of the ion source.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the molecules to ionize, forming a molecular ion (M^+), and to fragment into smaller charged species.
- Mass Analysis:
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.

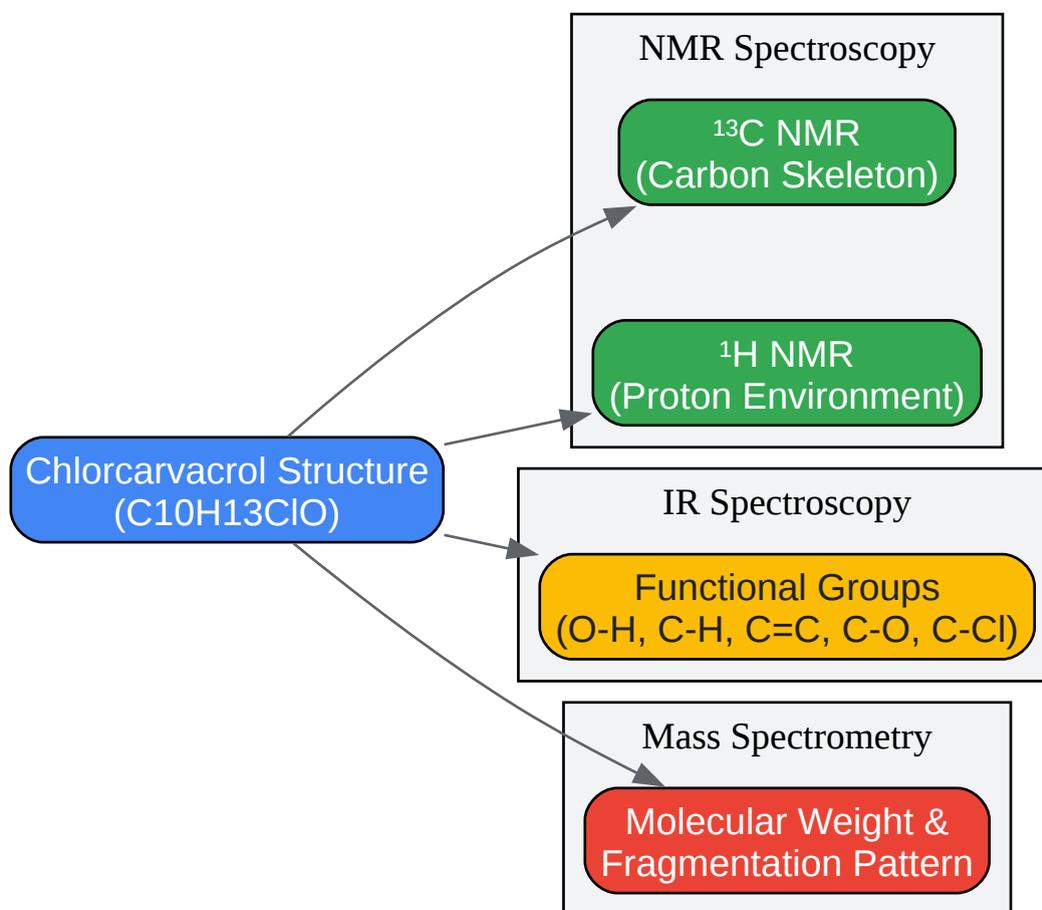
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of **chlorcarvacrol**.



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Caption: Workflow for the spectroscopic analysis of **chlorcarvacrol**.



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Caption: Relationship between **chlorcarvacrol**'s structure and spectroscopic data.

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